molecular formula C17H14N2O3 B2880886 6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2192744-96-8

6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B2880886
CAS No.: 2192744-96-8
M. Wt: 294.31
InChI Key: FNDUCVNSRIVZOU-UHFFFAOYSA-N
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Description

6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a chemical compound with the CAS Number 1797020-35-9. Its molecular formula is C17H15N3O3 and it has a molecular weight of 309.32 g/mol . The compound features a complex structure consisting of a pyrrolo[3,4-b]pyridine core fused with a 7-methoxybenzofuran moiety, as represented by the SMILES notation COc1cccc2c1oc(c2)C(=O)N1CCc2c(C1)cncn2 . This molecular architecture is part of a broader class of pyrrolopyridine derivatives, which are recognized in scientific literature as privileged structures with a wide spectrum of potential pharmacological activities . Compounds based on the pyrrolopyridine scaffold are of significant interest in medicinal chemistry and drug discovery research. While the specific biological data for this compound may be limited, related analogs have been investigated for various applications. For instance, pyrrolo[3,4-c]pyridine isomers have been studied for their antidiabetic activity, acting as aldose reductase inhibitors or GPR119 agonists . Furthermore, other derivatives in this chemical family have been explored as allosteric modulators of the M4 muscarinic acetylcholine receptor, a target relevant to disorders of the nervous system . The benzofuran component is also a notable pharmacophore, contributing to the compound's potential research value. This product is intended for research purposes such as in vitro biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies. It is supplied for Laboratory Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(7-methoxy-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-14-6-2-4-11-8-15(22-16(11)14)17(20)19-9-12-5-3-7-18-13(12)10-19/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDUCVNSRIVZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC4=C(C3)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs organoboron reagents and palladium catalysts under mild conditions . Another approach involves the dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolo[3,4-b]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
Target Compound 7-Methoxybenzofuran-2-carbonyl Not explicitly provided Potential kinase inhibition
6-Benzyl-5H,6H,7H-pyrrolo[3,4-b]pyridine-5,7-dione Benzyl, dione groups C₁₄H₁₂N₂O₃ 280.27 Antioxidant, antitumor
4-Bromo-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one Bromine at position 4 C₇H₆BrN₂O 255.12 Halogen bonding intermediate
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride Trifluoromethyl, HCl salt C₈H₈ClF₃N₂ 236.61 Enhanced solubility
3-{5,7-Dioxo-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}propanoic acid Propanoic acid side chain C₉H₁₀N₂O₄ 226.19 Conjugation capability

Biological Activity

The compound 6-(7-methoxy-1-benzofuran-2-carbonyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and its mechanisms of action.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H20N4O4
  • Molecular Weight : 380.397 g/mol

This compound features a benzofuran moiety which is known for various biological activities.

Cytotoxicity

Studies have demonstrated that derivatives of benzofuran exhibit significant cytotoxic effects against various cancer cell lines. For instance, benzofuran derivatives have shown IC50 values in the low micromolar range against A549 (lung cancer) and MCF-7 (breast cancer) cell lines. The specific IC50 values for related compounds can be summarized in the following table:

Compound NameCell LineIC50 (µM)
Benzofuran Derivative AA5493.79
Benzofuran Derivative BMCF-70.46
Benzofuran Derivative CNCI-H46042.30

These findings indicate that the compound may possess significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Benzofuran derivatives have also been reported to exhibit anti-inflammatory properties. For example, a study indicated that certain benzofuran compounds effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β by significant percentages (up to 98% reduction) in vitro. This suggests that the compound may have therapeutic potential in managing chronic inflammatory diseases.

The biological activity of This compound likely involves interaction with multiple molecular targets:

  • Cytokine Inhibition : The suppression of inflammatory cytokines indicates a possible mechanism involving the inhibition of NF-κB signaling pathways.
  • Cell Cycle Regulation : The cytotoxic effects observed in cancer cell lines may be mediated through disruption of cell cycle progression and induction of apoptosis.
  • Enzyme Interaction : The compound may interact with specific enzymes involved in cancer proliferation or inflammation.

Case Studies

Recent studies have highlighted the efficacy of benzofuran derivatives in preclinical models:

  • Study on Anti-cancer Activity : In a study published in Journal of Medicinal Chemistry, a series of benzofuran derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The most potent compounds showed IC50 values as low as 0.39 µM against A549 cells, indicating strong potential for further development as anticancer agents .
  • Anti-inflammatory Study : Another study demonstrated that a related benzofuran derivative significantly reduced inflammation markers in murine models of arthritis, supporting its potential use in treating inflammatory diseases .

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